molecular formula C17H18F2N4O B4796604 N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide

N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4796604
M. Wt: 332.35 g/mol
InChI Key: OKIRMCZAYRBZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, also known as DPA-714, is a compound that has gained significant attention in the field of scientific research due to its potential applications in the diagnosis and treatment of various diseases. DPA-714 belongs to the class of compounds known as radioligands, which are used in molecular imaging to visualize specific molecular targets in the body.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is based on its binding to the TSPO, which is a protein located in the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into the mitochondria, which is essential for the synthesis of steroid hormones. In addition, TSPO is also involved in the regulation of cellular metabolism and apoptosis. The binding of N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide to TSPO has been shown to modulate its activity, leading to a decrease in neuroinflammation and an increase in neuroprotection.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide are primarily related to its binding to TSPO. Studies have shown that N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide can decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines in activated microglia and astrocytes. This leads to a decrease in neuroinflammation and an increase in neuroprotection. In addition, N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to modulate the activity of the mitochondrial respiratory chain, leading to an increase in ATP production and cellular metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments are primarily related to its specificity and sensitivity. N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide binds specifically to TSPO, allowing for the visualization of activated microglia and astrocytes in the brain. In addition, N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has a high affinity for TSPO, allowing for its detection at low concentrations. The limitations of using N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments are primarily related to its radioactive nature. N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is a radioligand, which means that it emits radiation that can be harmful to living organisms. Therefore, precautions must be taken when handling and disposing of N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide.

Future Directions

There are many future directions for the use of N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in scientific research. One potential application is in the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide can be used to visualize the activation of microglia and astrocytes in the brain, which are associated with neuroinflammation and neurodegeneration. In addition, N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide can also be used to monitor the response of tumors to treatment in cancer research. Another potential application is in the development of new radioligands for molecular imaging. N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide can serve as a template for the synthesis of new radioligands with improved specificity and sensitivity. Overall, the use of N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in scientific research has the potential to lead to new diagnostic and therapeutic approaches for various diseases.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is primarily used as a radioligand in molecular imaging studies to visualize specific molecular targets in the body. It has been found to bind specifically to the translocator protein (TSPO), which is highly expressed in activated microglia and astrocytes in the brain. This makes N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide a useful tool for studying neuroinflammation and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has also been used in cancer research to visualize tumors and monitor their response to treatment.

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c18-13-4-5-16(15(19)11-13)21-17(24)23-9-7-22(8-10-23)12-14-3-1-2-6-20-14/h1-6,11H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIRMCZAYRBZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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